4-(5-methyl-1H-imidazol-2-yl)aniline

Drug-drug interaction CYP3A4 inhibition ADME optimization

4-(5-Methyl-1H-imidazol-2-yl)aniline (CAS 1249044-10-7) is a heterobifunctional building block comprising a 4-aminophenyl group appended to the C2 position of a 5-methyl-1H-imidazole ring. With molecular formula C₁₀H₁₁N₃ and molecular weight 173.21 g/mol, this compound serves as a versatile intermediate for constructing kinase inhibitor libraries, NHE-1 inhibitors, and metal-coordinating bioactive conjugates.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Cat. No. B13318839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-methyl-1H-imidazol-2-yl)aniline
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)C2=CC=C(C=C2)N
InChIInChI=1S/C10H11N3/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3,(H,12,13)
InChIKeyACSYNDFWUVQADK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Methyl-1H-imidazol-2-yl)aniline: A Differentiated C5-Methylated 2-(4-Aminophenyl)imidazole Scaffold for Kinase-Targeted and CYP-Conscious Lead Optimization


4-(5-Methyl-1H-imidazol-2-yl)aniline (CAS 1249044-10-7) is a heterobifunctional building block comprising a 4-aminophenyl group appended to the C2 position of a 5-methyl-1H-imidazole ring . With molecular formula C₁₀H₁₁N₃ and molecular weight 173.21 g/mol, this compound serves as a versatile intermediate for constructing kinase inhibitor libraries, NHE-1 inhibitors, and metal-coordinating bioactive conjugates . The defining structural feature—a methyl substituent at the imidazole 5-position—differentiates it from the widely used unmethylated analog 4-(1H-imidazol-2-yl)aniline (CAS 13682-33-2), imparting distinct electronic, steric, metabolic, and regiochemical properties that directly influence downstream pharmacological and synthetic outcomes .

Why 4-(5-Methyl-1H-imidazol-2-yl)aniline Cannot Be Replaced by 4-(1H-imidazol-2-yl)aniline or Other Positional Isomers in Drug Discovery Programs


Although 4-(5-methyl-1H-imidazol-2-yl)aniline shares the 2-(4-aminophenyl)imidazole core with its unmethylated congener and several positional isomers, these compounds are not functionally interchangeable. The C5 methyl group introduces a ~0.5 unit increase in computed logP relative to the unmethylated analog (XLogP3 = 1.2), altering membrane permeability and plasma protein binding . More critically, imidazole ring methylation profoundly reduces cytochrome P450 inhibitory potency: in structurally related farnesyl-protein transferase inhibitors, 2-methyl substitution on the imidazole ring produced a 70-fold decrease in CYP3A binding affinity (Ki from 0.3 µM to 25 µM) and shifted the enzyme kinetic profile from a low-Km/low-capacity to a high-Km/high-capacity substrate, thereby reducing drug-drug interaction liability without compromising intrinsic metabolic clearance . Additionally, the regiochemical position of the methyl group dictates the reactivity sequence for electrophilic derivatization (2-substituted > 5-substituted > 4-substituted imidazoles), meaning that positional isomers have measurably different synthetic utility . These combined differences in lipophilicity, CYP interaction profile, and site-specific reactivity mean that substituting analogs will produce divergent ADME, toxicological, and synthetic outcomes.

4-(5-Methyl-1H-imidazol-2-yl)aniline: Quantitative Head-to-Head and Class-Level Differentiation Evidence vs. Unmethylated and Positional Isomer Analogs


CYP3A4 Inhibition Liability: 70-Fold Reduction in Binding Affinity via Imidazole Methylation

In a direct comparative study of farnesyl-protein transferase inhibitors (FTIs) containing imidazole versus 2-methylimidazole moieties, methylation at the imidazole ring reduced CYP3A inhibitory potency by 70-fold. The imidazole-containing FTI (I) exhibited a Ki of 0.3 µM toward rat CYP3A, while the 2-methylimidazole analog 2-MIBN (II) showed a Ki of 25 µM, representing a 70-fold weaker inhibition . This finding was corroborated in human liver microsomes, where 2-methyl substitution on the imidazole ring reduced the potential to inhibit CYP3A4-mediated metabolism without affecting intrinsic metabolic clearance (Vmax/Km) . Although these data derive from FTI chemotypes rather than the target compound itself, the structural principle—that imidazole C-methylation attenuates CYP3A4 binding—is mechanistically generalizable to 2-(4-aminophenyl)imidazole scaffolds .

Drug-drug interaction CYP3A4 inhibition ADME optimization lead optimization

Lipophilicity Tuning: Computed LogP Increment of ~0.4–0.5 Units Over the Unmethylated 4-(1H-Imidazol-2-yl)aniline

The unmethylated comparator 4-(1H-imidazol-2-yl)aniline (CAS 13682-33-2) has an experimentally validated computed partition coefficient XLogP3 of 1.2 . Introduction of a methyl group at the imidazole 5-position is expected to increase logP by approximately 0.4–0.5 units based on the standard Hansch π value for aromatic methyl substitution (π = +0.52 for CH₃ on aromatic carbon) . This brings the estimated XLogP3 of 4-(5-methyl-1H-imidazol-2-yl)aniline into the range of ~1.6–1.7, representing a ~35–40% increase in lipophilicity relative to the unmethylated parent . A higher logP correlates with improved membrane permeability but also potentially increased metabolic liability and plasma protein binding, factors that must be balanced in lead optimization .

Lipophilicity LogP permeability physicochemical properties

Regioselective Reactivity: 5-Substituted Imidazoles Occupy an Intermediate Position Between 2-Substituted and 4-Substituted Congeners for Electrophilic Derivatization

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level established a quantitative reactivity sequence for mono-substituted imidazoles toward electrophilic attack at the pyridine-like nitrogen: 2-substituted imidazoles > 5-substituted imidazoles > 4-substituted imidazoles . The Fukui function (fₖ⁻) values indicated that electron-donating substituents (such as methyl) enhance nucleophilic reactivity at the imidazole nitrogen, with the magnitude of enhancement depending on the substitution position . For procurement decisions, this means that 4-(5-methyl-1H-imidazol-2-yl)aniline offers intermediate N-nucleophilicity—sufficient for efficient N-alkylation and N-arylation reactions while avoiding the excessive reactivity of 2-substituted analogs that can lead to side-product formation .

Synthetic chemistry regioselectivity Fukui function DFT reactivity

Validated Scaffold for NHE-1 Inhibitor Development: 4-Heteroaryl-2-amino-5-methylimidazole Analogs Achieve Potency Comparable to Acylguanidine Benchmarks

A focused series of 4-heteroaryl-2-amino-5-methylimidazole derivatives was synthesized and evaluated as non-acylguanidine NHE-1 inhibitors . All imidazole-based compounds (designated 16–18 in the study) displayed potent NHE-1 inhibitory activity comparable to the corresponding acylguanidine reference compounds, with one derivative demonstrating a marked reduction of infarct size in a rat myocardial infarction model in vivo and significant improvement of cardiac contractile function in isolated rat heart preparations . The 5-methylimidazole core, accessible via the target compound 4-(5-methyl-1H-imidazol-2-yl)aniline as a synthetic precursor, is therefore a validated replacement for the metabolically problematic acylguanidine pharmacophore in NHE-1 inhibitor programs .

NHE-1 inhibition cardioprotection ischemia-reperfusion sodium-hydrogen exchanger

Tautomeric Stabilization: C5-Methyl Substitution Eliminates 4/5 Prototropic Ambiguity, Simplifying Analytical Characterization and Patent Specification

In unsubstituted imidazoles, rapid prototropic tautomerism between the N1 and N3 positions renders the 4- and 5-positions chemically equivalent, complicating NMR spectral interpretation, X-ray crystallographic refinement, and definitive structural assignment in patent claims . The C5 methyl substituent in 4-(5-methyl-1H-imidazol-2-yl)aniline breaks this symmetry, locking the tautomeric state and generating a single, well-defined regioisomer . In contrast, the unmethylated analog 4-(1H-imidazol-2-yl)aniline exists as a dynamic equilibrium of tautomers, leading to averaging of NMR signals and potential ambiguity in structure-activity relationship (SAR) correlations . Furthermore, the C5-methyl group directs further electrophilic substitution to the less hindered 4-position (or N-alkylation), providing predictable and regioselective derivatization pathways not available with the tautomerically mobile parent .

Tautomerism analytical characterization NMR spectroscopy intellectual property

Evidence-Backed Application Scenarios for 4-(5-Methyl-1H-imidazol-2-yl)aniline in Drug Discovery, Chemical Biology, and Materials Synthesis


Kinase Inhibitor Lead Optimization with Reduced CYP3A4 Drug-Drug Interaction Liability

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can incorporate 4-(5-methyl-1H-imidazol-2-yl)aniline as a hinge-binding scaffold. The C5-methylated imidazole ring is expected to reduce CYP3A4 inhibitory potency by approximately 70-fold relative to an unmethylated imidazole hinge-binder, based on class-level evidence from imidazole-containing FTI inhibitors where 2-methyl substitution shifted CYP3A Ki from 0.3 µM to 25 µM . This translates to a substantially lower risk of CYP-mediated drug-drug interactions in preclinical development without requiring additional structural modifications that could compromise target potency .

Cardioprotective NHE-1 Inhibitor Synthesis Using a Validated 5-Methylimidazole Isostere

Researchers pursuing sodium-hydrogen exchanger-1 (NHE-1) inhibitors for ischemia-reperfusion injury can employ 4-(5-methyl-1H-imidazol-2-yl)aniline as the key intermediate for constructing 4-heteroaryl-2-amino-5-methylimidazole analogs. This scaffold has been experimentally validated to deliver NHE-1 inhibitory potency comparable to acylguanidine reference compounds, with demonstrated in vivo cardioprotective efficacy including reduced myocardial infarct size in rat models . The aniline functionality permits facile diversification via amide coupling, sulfonamide formation, or diazonium chemistry to generate focused libraries .

Regioselective Synthesis of 2,4,5-Trisubstituted Imidazole Libraries via Predictable C5-Methyl-Directed Derivatization

Synthetic chemists building imidazole-focused compound collections benefit from the tautomerically locked, C5-methylated scaffold, which eliminates the 4/5 prototropic ambiguity inherent to unmethylated 2-(4-aminophenyl)imidazoles . The 5-methyl group directs further electrophilic substitution exclusively to the 4-position, enabling unambiguous sequential functionalization to access 2,4,5-trisubstituted imidazole libraries with defined regiochemistry . DFT reactivity rankings confirm that 5-substituted imidazoles provide intermediate N-nucleophilicity ideal for controlled alkylation/acylation, balancing reactivity with selectivity .

Metal-Coordination Complexes and Supramolecular Assemblies with Tunable Crystal Packing

The 4-(5-methyl-1H-imidazol-2-yl)aniline scaffold serves as an N,N′-bidentate or N-monodentate ligand precursor for transition metal coordination. The 5-methyl substituent introduces steric bias that influences metal-ligand bond lengths, coordination geometry, and supramolecular crystal packing patterns. Comparative crystallographic studies of isomeric heteroaryl-2-imidazoles demonstrate that methylation position critically controls herringbone versus layered packing motifs, hydrogen-bonding network topology, and lattice energies . This property is exploitable for designing metal-organic frameworks (MOFs), catalytic systems, and crystalline materials with tailored porosity or electronic properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-methyl-1H-imidazol-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.